molecular formula C8H13N3O B1457267 2-(1-methyl-1H-pyrazol-4-yl)morpholine CAS No. 1375963-52-2

2-(1-methyl-1H-pyrazol-4-yl)morpholine

Cat. No. B1457267
M. Wt: 167.21 g/mol
InChI Key: KSBIDPYAPFHSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrazol-4-yl)morpholine, also known as MP4M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The unique chemical structure of MP4M makes it a promising candidate for use in drug development, catalysis, and materials science.

Scientific Research Applications

Chemical Research

“2-(1-methyl-1H-pyrazol-4-yl)morpholine” is a unique chemical compound with the linear formula C8H13O1N3 . It’s used in chemical research, particularly in the synthesis of various derivatives .

Synthesis of Pyrazoloisoquinolines

A study by Dyachenko et al. (2013) explored the synthesis of hexahydropyrazoloisoquinoline and hexahydrocycloheptapyrazolopyridine derivatives through the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes. While the exact role of “2-(1-methyl-1H-pyrazol-4-yl)morpholine” in this process isn’t specified, it’s plausible that similar compounds could be used in such syntheses.

Androgen Receptor Antagonists

Research has shown that certain pyrazole derivatives can act as androgen receptor antagonists . While the specific compound “2-(1-methyl-1H-pyrazol-4-yl)morpholine” wasn’t mentioned, it’s possible that it could have similar properties due to its pyrazole core.

Cytotoxic Activity

Some derivatives of pyrazole have shown potential cytotoxic activity . While “2-(1-methyl-1H-pyrazol-4-yl)morpholine” wasn’t specifically mentioned, it’s possible that it could be used to synthesize these derivatives.

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBIDPYAPFHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)morpholine

CAS RN

1375963-52-2
Record name 2-(1-methyl-1H-pyrazol-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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